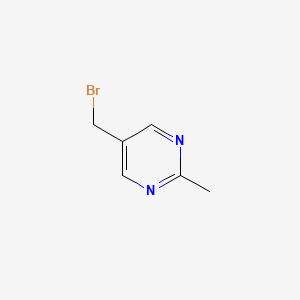
4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine
Descripción general
Descripción
“4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine” is a chemical compound with the CAS number 1311283-80-3 . It has a molecular formula of C14H10Cl2F3N3 and a molecular weight of 348.15 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamidine group, a pyridinyl group, and trifluoromethyl group . The exact structure can be found in the MOL file with the MDL Number MFCD19981259 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 427.9±45.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 4.13±0.50 .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis The structural analysis of related compounds, such as fluazinam, reveals their crystalline forms and interaction patterns. In one study, the asymmetric unit of fluazinam, a compound with structural similarities, shows a dihedral angle between the pyridine and benzene ring planes, illustrating the compound's complex geometric arrangement. This analysis aids in understanding the molecular interactions and stability of such compounds (Youngeun Jeon et al., 2013).
Heterocyclic Chemistry and Ring Transformations In the realm of heterocyclic chemistry, research on ring transformations of heterocyclic halogeno compounds with nucleophiles has unveiled pathways to s-triazine derivatives. This showcases the compound's potential in creating diverse heterocyclic systems, which are pivotal in drug design and development (H. Plas & B. Zuurdeeg, 2010).
Drug Development and Pharmacological Applications The chemical framework of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine is instrumental in developing KCNQ2/Q3 potassium channel openers. These channels are targets for treating epilepsy and pain. Although some derivatives showed promise in rodent models, toxicities limited their further development, highlighting the challenges and considerations in drug design (G. Amato et al., 2011).
Synthetic Methodologies and Green Chemistry The compound's framework has been utilized in green chemistry applications, such as the ultrasound-assisted synthesis of benzamide derivatives with potential anti-tubercular activity. This approach not only highlights the compound's utility in synthesizing biologically active molecules but also emphasizes the importance of environmentally friendly methods in chemical synthesis (Urja D. Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
4-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3/c1-23(2)14(9-3-5-11(16)6-4-9)22-13-8-10(15(18,19)20)7-12(17)21-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUKKIKEBBHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




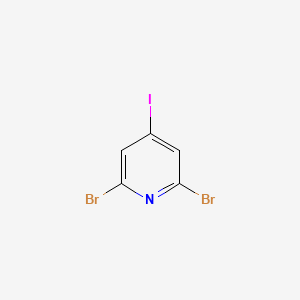

![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
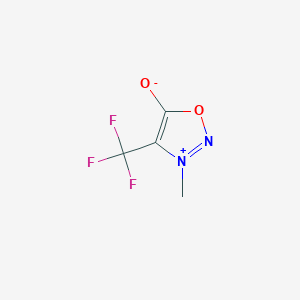
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)

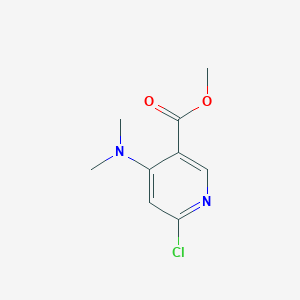
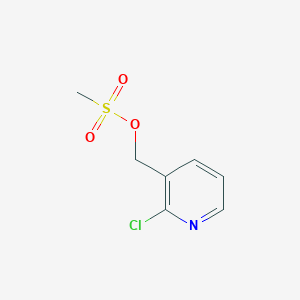
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
